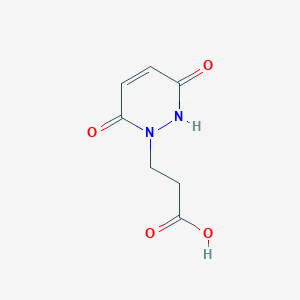
3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid is a chemical compound with a molecular formula of C7H8N2O4 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyridazine derivatives and propionic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Análisis De Reacciones Químicas
3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. This is often achieved using reagents such as halogens or alkylating agents.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as an essential building block in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions. For instance, it can be oxidized using potassium permanganate or reduced with sodium borohydride to create different derivatives .
2. Biological Research:
- Biological Activity Studies: Research indicates that this compound may possess biological activity that warrants further investigation. It has been studied for its potential role as an enzyme inhibitor, which could impact various biochemical pathways .
- Drug Development: There is ongoing exploration into its therapeutic uses, particularly in drug development for treating diseases such as cancer and infectious diseases. The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies.
3. Medicine:
- Therapeutic Potential: The compound's unique structure suggests potential applications in medicinal chemistry. Researchers are investigating its efficacy against specific targets in disease pathways, which may lead to the development of new therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various contexts:
Propiedades
IUPAC Name |
3-(3,6-dioxo-1H-pyridazin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMGVDKZHXIURV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337678 |
Source


|
| Record name | 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4572-79-6 |
Source


|
| Record name | 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













